Morpholinium trifluoromethanesulfonate

Übersicht

Beschreibung

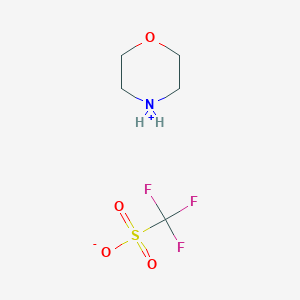

Morpholinium trifluoromethanesulfonate is a type of ionic liquid . Morpholinium is an organic chemical compound that features both amine and ether functional groups . When treated with an acid, it forms a salt known as morpholinium . Trifluoromethanesulfonate, also known as triflate, is a common counterion used in the formation of salts .

Synthesis Analysis

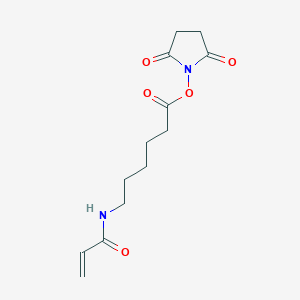

The synthesis of N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide, a similar compound, was achieved by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular structure of morpholinium-based ionic liquids was confirmed by 1H and 13C NMR spectroscopy . The structure of ionic compounds is responsible for their properties .Physical And Chemical Properties Analysis

Morpholinium-based ionic liquids have excellent physical and chemical properties, such as good thermal stability, wide electrochemical window, high conductivity, good solubility, good acid-base stability, low vapor pressure, and non-volatility . The melting point for a similar liquid, N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethanesulfonate), was estimated in the range (-80 to -74) °C using differential scanning calorimetry (DSC) .Wissenschaftliche Forschungsanwendungen

Application in Gas Hydrate Inhibition (GHI)

Scientific Field

This application falls under the field of Petroleum Geoscience & Engineering .

Summary of the Application

N-Morpholinium trifluoromethanesulfonate is used in the inhibition of gas hydrates. Gas hydrates are crystallized solid compounds formed at low temperature and high pressure conditions, which pose a serious threat to oil and gas transmission pipeline integrity .

Methods of Application

The compound is used as an ionic liquid in flow assurance. The industry has used many different types of organic and inorganic solvents, but the use of these compounds requires huge infrastructure and workspace which makes their utilization economically unfeasible . To address this issue, research focus has been placed on environmentally benign compounds for handling the issue of flow assurance .

Results or Outcomes

The application of N-Morpholinium trifluoromethanesulfonate as an ionic liquid has shown significant potential in lessening environmental harm and tackling the problem of gas hydrate formation in pipelines .

Application in Cellulose Dissolution

Scientific Field

This application falls under the field of Chemistry and Chemical Engineering .

Summary of the Application

N-Morpholinium trifluoromethanesulfonate is used in the dissolution of cellulose, which is a critical prerequisite for the processing of this important polysaccharide .

Methods of Application

A series of N-methylmorpholinium salts with varying N-alkyl chains and Cl−, OAc− and OH− as counter ions have been synthesized and investigated for their ability to dissolve cellulose .

Results or Outcomes

Water solutions of morpholinium hydroxides proved capable of dissolving cellulose, with those of them possessing alkyl chains longer than ethyl showing surprising dissolution ability at room temperature .

Application in Superoxide Radical Anion Stability

Scientific Field

This application falls under the field of Chemical Kinetics and Catalysis .

Summary of the Application

N-Morpholinium trifluoromethanesulfonate is used in the study of the stability of superoxide radical anions (O2•−). This is important in the context of green chemistry, where sustainable solvents are sought for various reactions .

Methods of Application

The stability of superoxide radical anions was monitored over a period of 3 hours via kinetic studies in the presence of various ionic liquids, including N-Morpholinium trifluoromethanesulfonate .

Results or Outcomes

Of the 22 ionic liquids analyzed in this study, the lowest total consumption of O2•− was observed in morpholinium-based ionic liquid at 0.04%, positioning it as the best medium for the chemical generation of O2•− .

Application in Proteomics Research

Scientific Field

This application falls under the field of Proteomics .

Summary of the Application

N-Morpholinium trifluoromethanesulfonate is used in proteomics research. Proteomics is a large-scale study of proteins, particularly their structures and functions .

Methods of Application

The specific methods of application in proteomics research are not detailed in the available resources. However, it is mentioned as a biochemical used in proteomics research .

Results or Outcomes

The specific results or outcomes of its use in proteomics research are not detailed in the available resources .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

morpholin-4-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380983 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Morpholinium trifluoromethanesulfonate | |

CAS RN |

77534-70-4 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)

![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)